molecular formula C11H12ClNO3 B5133911 ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate

ethyl [(5-chloro-2-methylphenyl)amino](oxo)acetate

Cat. No.: B5133911
M. Wt: 241.67 g/mol
InChI Key: WRTPKIYVZUEXRX-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-methylphenyl)aminoacetate is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5-chloro-2-methylphenyl)aminoacetate typically involves the reaction of 5-chloro-2-methylaniline with ethyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of ethyl (5-chloro-2-methylphenyl)aminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-methylphenyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Ethyl (5-chloro-2-methylphenyl)aminoacetate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound’s derivatives may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl (5-chloro-2-methylphenyl)aminoacetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Ethyl (5-chloro-2-methylphenyl)aminoacetate can be compared with similar compounds such as:

    Ethyl (4-chloro-2-methylphenyl)aminoacetate: Similar structure but with a different position of the chloro substituent.

    Methyl (5-chloro-2-methylphenyl)aminoacetate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (5-bromo-2-methylphenyl)aminoacetate: Similar structure but with a bromo substituent instead of a chloro substituent.

These comparisons highlight the uniqueness of ethyl (5-chloro-2-methylphenyl)aminoacetate in terms of its specific substituents and functional groups, which can influence its reactivity and applications.

Properties

IUPAC Name

ethyl 2-(5-chloro-2-methylanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)10(14)13-9-6-8(12)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPKIYVZUEXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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